4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine
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Overview
Description
4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound featuring a benzofuran core, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfuryl chloride, pyridine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar sulfonamide group and has been studied for its biological activities.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar pyridine ring and has been investigated for its therapeutic potential.
Uniqueness
What sets 4-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[[3-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C20H18N4O5S/c1-13-16-12-15(30(25,26)24-8-10-27-11-9-24)2-3-17(16)28-18(13)20-22-19(23-29-20)14-4-6-21-7-5-14/h2-7,12H,8-11H2,1H3 |
InChI Key |
CVUCWMXLTPONJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=NC=C5 |
Origin of Product |
United States |
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